Fmoc-2-Abz-OH

Overview

Description

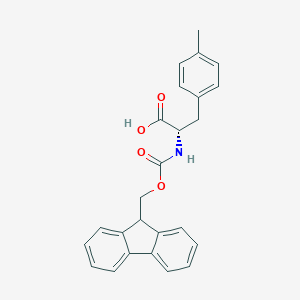

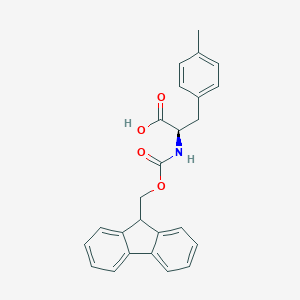

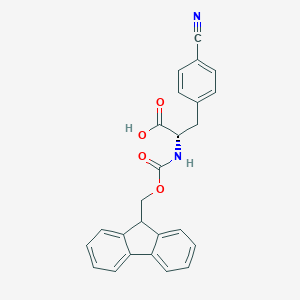

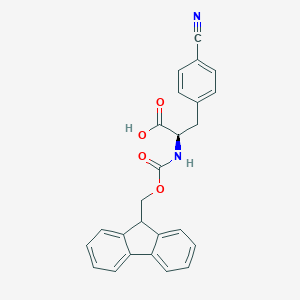

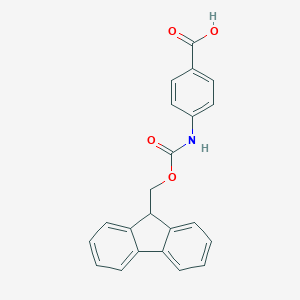

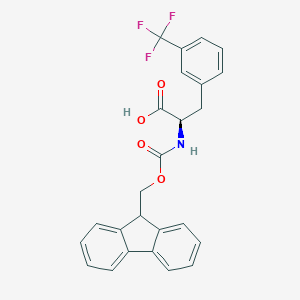

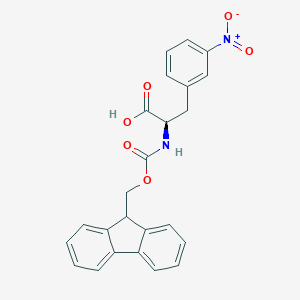

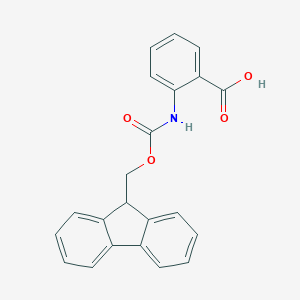

Fmoc-2-Abz-OH, also known as 2-(Fmoc-amino)benzoic acid or N-Fmoc-anthranilic acid, is an important organic intermediate . It has a molecular formula of C22H17NO4 and an average mass of 359.375 Da . It can be used in various fields including agrochemical, pharmaceutical, and dyestuff .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s known that the Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Molecular Structure Analysis

The molecular structure of this compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to an anthranilic acid . The SMILES string representation of its structure isOC(=O)c1ccccc1NC(=O)OCC2c3ccccc3-c4ccccc24 . Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 537.6±33.0 °C at 760 mmHg, and a flash point of 278.9±25.4 °C . It has 5 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds . Its polar surface area is 76 Å2, and its molar volume is 265.8±3.0 cm3 .Scientific Research Applications

Fmoc-protected amino acids, including Fmoc-2-Abz-OH, are used in solid-phase peptide synthesis. A study by Singh et al. (2004) explored the Fmoc-tBu synthesis of a fluorogenic substrate, highlighting the importance of Fmoc-protected amino acids in creating specific peptides for research applications (Singh et al., 2004).

Fmoc-modified amino acids are instrumental in creating hydrogels with potential biomedical applications. For example, a study by Schnaider et al. (2019) used Fmoc-decorated self-assembling building blocks for antibacterial and anti-inflammatory purposes (Schnaider et al., 2019).

Fmoc amino acids have been used in the development of nanotechnology-based biomedical materials. Roy and Banerjee (2011) demonstrated the use of Fmoc-Phe-OH in the formation of a hydrogel that stabilizes silver nanoclusters, showcasing the versatility of Fmoc amino acids in nanomaterial applications (Roy & Banerjee, 2011).

The application of Fmoc amino acids in chromatography was studied by Ou et al. (1996), who described an improved high-performance liquid chromatography method for separating amino acids derivatized with Fmoc (Ou et al., 1996).

Fmoc amino acids have been utilized in the preparation of molecularly imprinted polymers, as shown in a study by Scorrano et al. (2011), which synthesized polymers using various functional monomers to understand their binding properties (Scorrano et al., 2011).

Safety and Hazards

Fmoc-2-Abz-OH is considered hazardous by the OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure . Safety measures include wearing protective clothing and avoiding dust formation .

Mechanism of Action

Target of Action

Fluorenylmethyloxycarbonyl-2-Aminobenzoic Acid, also known as Fmoc-2-Abz-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which plays a crucial role in the formation of peptide bonds .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) . This protection allows for the selective formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis. By protecting the amine group during the synthesis process, this compound allows for the controlled formation of peptide bonds, thereby enabling the creation of specific peptide sequences .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its use in peptide synthesis. As a protecting group, it is introduced and subsequently removed during the synthesis process . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are less relevant in the traditional sense.

Result of Action

The primary molecular effect of this compound’s action is the protection of the amine group during peptide synthesis. This protection enables the controlled formation of peptide bonds, leading to the creation of specific peptide sequences . On a cellular level, the peptides synthesized using this compound can have various effects depending on their specific sequences and structures.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the Fmoc group’s introduction and removal can be affected by the pH and temperature of the reaction environment . Additionally, the stability of this compound can be influenced by factors such as light and moisture .

Biochemical Analysis

Biochemical Properties

Fmoc-2-Abz-OH: plays a crucial role in biochemical reactions, especially in the synthesis of peptides. It interacts with enzymes such as peptidases and proteases, which are responsible for the cleavage of peptide bonds. The compound’s fluorenylmethyloxycarbonyl group protects the amino group of amino acids during peptide synthesis, preventing unwanted reactions. This protection is removed by specific bases like piperidine, allowing the amino group to participate in subsequent reactions. The interaction of this compound with these enzymes ensures the accurate and efficient synthesis of peptides .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are significant. In cellular environments, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups during peptide synthesis ensures that peptides are synthesized correctly, which is crucial for their biological activity. This, in turn, affects cellular processes such as protein synthesis, enzyme activity, and signal transduction .

Molecular Mechanism

The molecular mechanism of This compound involves its interaction with biomolecules at the molecular level. The fluorenylmethyloxycarbonyl group of this compound binds to the amino group of amino acids, forming a stable complex. This binding interaction prevents the amino group from participating in unwanted reactions during peptide synthesis. The removal of the Fmoc group by bases like piperidine releases the amino group, allowing it to engage in subsequent reactions. This mechanism ensures the precise and sequential addition of amino acids, leading to the formation of peptides with the desired sequence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time due to its stability and degradation. The compound is stable under standard storage conditions but can degrade when exposed to light, heat, or moisture. Over time, the degradation of this compound can affect its ability to protect amino groups during peptide synthesis, leading to incomplete or incorrect peptide sequences. Long-term studies have shown that maintaining optimal storage conditions is crucial for preserving the compound’s effectiveness in biochemical reactions .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound effectively protects amino groups during peptide synthesis without causing any adverse effects. At high doses, this compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the compound’s protective effects are outweighed by its toxic effects. Careful dosage optimization is essential to achieve the desired outcomes in biochemical experiments .

Metabolic Pathways

This compound: is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which are involved in the cleavage and formation of peptide bonds. Additionally, this compound can affect metabolic flux and metabolite levels by influencing the synthesis and degradation of peptides. The compound’s role in these pathways highlights its importance in regulating biochemical reactions and maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within cells is crucial for its role in peptide synthesis and other biochemical reactions .

Subcellular Localization

The subcellular localization of This compound is determined by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it participates in peptide synthesis. It can also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where protein synthesis and modification occur. The localization of this compound within these compartments ensures its involvement in various stages of peptide synthesis and processing .

properties

| { "Design of Synthesis Pathway": "The synthesis of Fmoc-2-Abz-OH can be achieved through solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-protected amino acid (2-aminobenzoic acid)", "HBTU", "DIPEA", "DMF", "Rink amide resin" ], "Reaction": [ "Activation of Rink amide resin with DIC and HOBt in DMF", "Coupling of Fmoc-protected amino acid (2-aminobenzoic acid) to the activated resin using HBTU and DIPEA in DMF", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of the next Fmoc-protected amino acid using HBTU and DIPEA in DMF", "Repeat deprotection and coupling steps until the desired peptide sequence is achieved", "Final deprotection of the N-terminal Fmoc group with 20% piperidine in DMF", "Cleavage of the peptide from the resin using TFA and scavengers", "Purification of the crude peptide by HPLC", "Lyophilization of the purified peptide to obtain Fmoc-2-Abz-OH" ] } | |

CAS RN |

150256-42-1 |

Molecular Formula |

C22H16NO4- |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoate |

InChI |

InChI=1S/C22H17NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19H,13H2,(H,23,26)(H,24,25)/p-1 |

InChI Key |

CNAVPEPPAVHHKN-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4C(=O)[O-] |

synonyms |

Fmoc-2-Abz-OH; 150256-42-1; N-Fmoc-anthranilicacid; 2-(Fmoc-amino)benzoicacid; 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)benzoicacid; FMOC-2-AMINOBENZOICACID; ST50989896; Maybridge4_001966; 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoicacid; 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoicAcid; Bio4A5; FMOC-ABZ-OH; AC1LJQS0; FMOC-ANTHRANILICACID; Oprea1_661448; SCHEMBL119223; 446033_ALDRICH; CHEMBL524172; MolPort-002-345-375; HMS1526J08; ZINC622112; 2-N-FMOC-AMINOBENZOICACID; 4648AD; AKOS009156751; AB05317 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.